1-(3-Fluorophenyl)bicyclo[2.2.1]heptane
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Overview
Description
1-(3-Fluorophenyl)bicyclo[221]heptane is an organic compound that belongs to the class of bicyclic hydrocarbons It features a bicyclo[221]heptane skeleton with a fluorophenyl group attached to one of its bridgehead carbons
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure. The fluorophenyl group can be introduced through subsequent substitution reactions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Substitution: Halogenation reactions can introduce other halogen atoms into the molecule, while nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Fluorophenyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme-substrate relationships.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and specificity. The bicyclic structure provides rigidity and stability, contributing to its overall activity.
Comparison with Similar Compounds
1-(3-Fluorophenyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without the fluorophenyl group.
Bicyclo[2.2.1]heptane derivatives: Compounds with various substituents on the bicyclic framework, which can exhibit different chemical and biological properties.
The uniqueness of 1-(3-Fluorophenyl)bicyclo[22
Properties
CAS No. |
62226-67-9 |
---|---|
Molecular Formula |
C13H15F |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H15F/c14-12-3-1-2-11(8-12)13-6-4-10(9-13)5-7-13/h1-3,8,10H,4-7,9H2 |
InChI Key |
IATIYWUVGWJUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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